molecular formula C5H10FNO B1529625 3-(Methoxymethyl)-3-fluoroazetidine CAS No. 1408074-67-8

3-(Methoxymethyl)-3-fluoroazetidine

Cat. No.: B1529625
CAS No.: 1408074-67-8
M. Wt: 119.14 g/mol
InChI Key: BSFFBGLTXYJVHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-3-fluoroazetidine typically involves the fluorination of azetidine derivatives. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methoxymethyl group can be introduced via a methoxymethylation reaction using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-3-fluoroazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-3-fluoroazetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to the unique properties imparted by the fluorine atom.

    Medicine: Investigated for its potential as a drug candidate, particularly in the field of antiviral and anticancer research.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-fluoroazetidine involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to increased biological activity. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetics.

Comparison with Similar Compounds

    3-Fluoroazetidine: Lacks the methoxymethyl group, which can result in different chemical and biological properties.

    3-Methoxymethylazetidine: Lacks the fluorine atom, which can affect its reactivity and stability.

Uniqueness: 3-(Methoxymethyl)-3-fluoroazetidine is unique due to the presence of both the fluorine and methoxymethyl groups. This combination can lead to enhanced chemical stability, increased biological activity, and improved pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-3-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFFBGLTXYJVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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